Cas no 98-84-0 (α-Phenylethylamine)

α-Phenylethylamine structure
α-Phenylethylamine structure
Nombre del producto:α-Phenylethylamine
Número CAS:98-84-0
MF:C8H11N
Megavatios:121.179641962051
CID:34983
PubChem ID:7408

α-Phenylethylamine Propiedades químicas y físicas

Nombre e identificación

    • α-Phenylethylamine
    • 1-phenylethylamine
    • alpha-Methylbenzylamine
    • 1-Phenethylamine
    • 1-Amino-1-phenylethane
    • 1-Fenylethylamin
    • 1-Phenylethanamine
    • Benzene, (1-amino-ethyl)-
    • Benzenemethanamine, alpha-methyl-
    • DL-1-Phenylethylamine
    • alpha-Phenyl Ethylamine
    • (+/-)-1-Phenylethylamine
    • DL-alpha-Phenylethylamine
    • dl-PEA
    • (+/-) Alpha-Methylbenzylamine
    • DL-phenylethylamine
    • (R,S)-(+/-)-1-Phenylethylamine
    • Benzenemethanamine, a-methyl-
    • C8H11N
    • DL-alpha-Methylbenzylamine
    • 1-phenyl-ethanamin
    • 1-phenyl-ethylamin
    • phenyl-1ethylamine
    • Sumine 2079
    • .alpha.-Methylbenzylamine
    • dl-a-methylbenzylamine
    • N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLICACID
    • Benzylamine, .alpha.-methyl-, (.+/-.)-
    • AS-80972
    • 1-phenylethan-1-amine
    • 1-PHENETHYLAMINE [HSDB]
    • a-aminoethylbenzene
    • alpha-Phenethylamine
    • (1-Aminoethyl)benzene
    • DL-
    • NSC-8391
    • alpha-methyl-benzylamine
    • (RS)-alpha-methylbenzylamine
    • DL-1-phenethylamine
    • FT-0604486
    • CS-W013564
    • F0798-0597
    • Benzenemethanamine, .alpha.-methyl-, (.+/-.)-
    • Ethanamine, 1-phenyl-
    • (-)-1-phenylethylamine
    • alpha-methylbenzyl amine
    • (+)1-phenylethan-1-amine
    • C02455
    • (+)-alpha-methylbenzylamine
    • .alpha.-Phenethylamine
    • alpha-Aminoethylbenzene
    • (-)-alpha-methyl-benzylamine
    • (S)-(-)-.alpha.-Methylbenzylamine
    • L(-)-.alpha.-Methylbenzylamine
    • Benzenemethaneamine, alpha-methyl-
    • (+/-)-1-phenyl-ethanamine
    • a-methylbenzenemethanamine
    • 1-Phenylethanamine #
    • EINECS 202-706-6
    • M0165
    • .alpha.-Phenylethylamine
    • PS-4601
    • (+)-alpha-methyl benzyl amine
    • L-(-)-.alpha.-Phenylethylamine
    • dl-1-phenylethyl amine
    • EINECS 210-545-8
    • (-)-alpha-methylbenzylamine
    • alpha-Methylbenzylamine, 99%
    • Timepidiumbromide
    • FT-0601072
    • 618-36-0
    • Z57102377
    • alpha-methyl benzylamine
    • 1-phenyl-ethyl-amine
    • l-phenylethylamine
    • alpha-Phenylethylamine
    • racemic 1-phenylethylamine
    • 1-Phenyl ethylamine
    • NS00001808
    • AI3-03116
    • (+)-1-phenylethylamine
    • racemic alpha-methylbenzylamine
    • 1-Fenylethylamin [Czech]
    • (1-phenylethyl)amine
    • W-105090
    • 98-84-0
    • DL-a-methylbenzyla
    • rac-1-phenylethanamine
    • (S)-.alpha.-Methylbenzenemethanamine
    • D77753
    • SCHEMBL4701869
    • alpha-methylbezylamine
    • 1(r,s)-phenylethylamine
    • BDBM50023171
    • racemic alpha-methyl-benzenemethanamine
    • Ethylamine, 1-phenyl-
    • (RS)-.ALPHA.-METHYLBENZYLAMINE
    • Benzenemethanamine, .alpha.-methyl-, (R)-
    • NSC8391
    • WLN: 1M1R
    • (-)-alpha-methylbenzenemethanamine
    • (S)-(-)-a-methyl-benzylamine
    • .ALPHA.-METHYLBENZYLAMINE [MI]
    • NSC 8391
    • (-) alpha-methyl-benzylamine
    • CHEBI:670
    • (-)alpha-phenylethylamine
    • alpha-Methylbenzenemethanamine
    • A-Phenylethylamine
    • (+/-)-.ALPHA.-PHENYLETHYLAMINE
    • .ALPHA.-AMINOETHYLBENZENE
    • EC 210-545-8
    • 1-phenylethyl amine
    • DL-.ALPHA.-METHYLBENZYLAMINE
    • .ALPHA.-METHYLBENZENEMETHANAMINE
    • AM20060838
    • MFCD00008069
    • (R,S)-.ALPHA. METHYLBENZYLAMINE
    • (rs)-1-phenylethylamine
    • (-)-.alpha.-Phenethylamine
    • 1-Phenyl-1-ethanamine
    • (+)-alpha-methyl-benzylamine
    • a-methylbenzylamine
    • a-phenethylamine
    • (-)-alpha-phenylethylamine
    • CHEMBL278059
    • UNII-HZ9DM6B2MT
    • (+) alpha-methylbenzylamine
    • (R)-.alpha.-Methylbenzenemethanamine
    • BENZYLAMINE, .ALPHA.-METHYL-, DL-
    • (S)-1-phenylethanamine;(1S)-1-phenylethanamine
    • A-Methylbenzylamine DL-
    • DTXSID40862301
    • (+/-)-.ALPHA.-PHENETHYLAMINE
    • FT-0658781
    • HSDB 2742
    • AKOS016039387
    • Benzylamine, alpha-methyl-
    • (S)-alpha-methyl benzylamine
    • AKOS000119070
    • SCHEMBL830
    • (+/-)-alpha-Methylbenzylamine
    • (-) alpha methyl benzyl amine
    • (+/-)- alpha -Methylbenzylamine
    • 1-Phenyl-ethylamine
    • racemic 1-phenylethanamine
    • BCP32849
    • (+/-)-1-phenylethanamine
    • Q3560549
    • EN300-17925
    • Benzenemethanamine, .alpha.-methyl-, (S)-
    • (+/-)-1-(phenyl)ethylamine
    • Benzenemethanamine, .alpha.-methyl-
    • Benzylamine, .alpha.-methyl-
    • HZ9DM6B2MT
    • alpha-methyl benzyl amine
    • (+/-)-1-Phenyl-ethylamine
    • phenylethan-1-amine
    • Benzenemethaneamine, .alpha.-methyl-
    • Benzylamine, alphamethyl
    • benzene, (1-aminoethyl)-
    • Ethanamine, 1phenyl
    • ALBB-032928
    • 1Phenylethanamine
    • D-alpha-Phenylethylamine; R-(+)-alpha-Methylbenzylamine; D(+)-alpha-Methylbenzylamine; (+)-PEA; (R)-(+)-1-Phenylethylamine
    • 1Fenylethylamin
    • (R,S)-ALPHA METHYLBENZYLAMINE
    • alphaAminoethylbenzene
    • DB-054000
    • (+/-)-?-METHYLBENZYLAMINE
    • alphaMethylbenzenemethanamine
    • alphaPhenylethylamine
    • Benzene, (1aminoethyl)
    • DB-015888
    • Benzenemethanamine, alpha-methyl-, (S)-
    • alphaPhenethylamine
    • Benzenemethanamine, alphamethyl
    • 202-706-6
    • Benzenemethanamine, alpha-methyl-, (R)-
    • Benzenemethaneamine, alphamethyl
    • Ethylamine, 1phenyl
    • STK397443
    • FP11135
    • Benzenemethanamine, a-methyl-; 1-Phenylethanamine; a-Phenylethylamine
    • 1Phenylethylamine
    • 1Amino1phenylethane
    • (+/-)-alpha-Phenylethylamine
    • (+/-)-ALPHA-PHENETHYLAMINE
    • Renchi: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
    • Clave inchi: RQEUFEKYXDPUSK-UHFFFAOYSA-N
    • Sonrisas: CC(C1=CC=CC=C1)N

Atributos calculados

  • Calidad precisa: 121.08900
  • Masa isotópica única: 121.089149355g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 74.6
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26Ų
  • Xlogp3: 1.2

Propiedades experimentales

  • Color / forma: colorless liquid
  • Denso: 0.94 g/mL at 25 °C(lit.)
  • Punto de fusión: 25°C
  • Punto de ebullición: 185 °C756 mm Hg(lit.)
  • Punto de inflamación: 175 °F
  • índice de refracción: n20/D 1.526(lit.)
  • PSA: 26.02000
  • Logp: 2.40660
  • Disolución: It can absorb carbon dioxide from the air and is strongly alkaline. It is miscible with alcohol \ ether and slightly soluble in water

α-Phenylethylamine Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 2735 8/PG 2
  • Wgk Alemania:1
  • Código de categoría de peligro: 21/22-34
  • Instrucciones de Seguridad: S26-S28-S36/37/39-S45
  • Código F de la marca fuka:10-23
  • Señalización de mercancías peligrosas: C
  • Grupo de embalaje:III
  • Términos de riesgo:R21/22; R34
  • Nivel de peligro:8
  • Categoría de embalaje:III

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